molecular formula C22H19N3O6S B2491277 (Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate CAS No. 692762-72-4

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate

Cat. No.: B2491277
CAS No.: 692762-72-4
M. Wt: 453.47
InChI Key: UIQOPCJEVJHUPE-ATVHPVEESA-N
Attention: For research use only. Not for human or veterinary use.
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Description

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a synthetic compound designed for research purposes, featuring a thiazolidine-2,4-dione core coupled with a benzamide scaffold. This structure is of significant interest in medicinal chemistry, particularly in the investigation of metabolic and infectious diseases. The thiazolidine-2,4-dione (TZD) moiety is a well-established pharmacophore in the development of antidiabetic agents . TZD-based drugs like pioglitazone and rosiglitazone function as peroxisome proliferator-activated receptor-gamma (PPAR-γ) agonists, enhancing insulin sensitivity and aiding glycemic control . Consequently, this compound may serve as a valuable chemical tool or intermediate for synthesizing and evaluating novel PPAR-γ activators in type 2 diabetes research. Furthermore, derivatives containing the thiazolidine-2,4-dione nucleus have demonstrated notable antibacterial properties, showing efficacy against various Gram-positive bacterial strains . The presence of the 2-(phenylamino)acetamide group may further influence its biological activity and physicochemical properties, making it a versatile scaffold for structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not approved for human or veterinary diagnostic, therapeutic, or any other clinical applications.

Properties

IUPAC Name

ethyl 4-[[(2Z)-2-[3-(2-anilino-2-oxoethyl)-2,4-dioxo-1,3-thiazolidin-5-ylidene]acetyl]amino]benzoate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H19N3O6S/c1-2-31-21(29)14-8-10-16(11-9-14)23-18(26)12-17-20(28)25(22(30)32-17)13-19(27)24-15-6-4-3-5-7-15/h3-12H,2,13H2,1H3,(H,23,26)(H,24,27)/b17-12-
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UIQOPCJEVJHUPE-ATVHPVEESA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)C=C2C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCOC(=O)C1=CC=C(C=C1)NC(=O)/C=C\2/C(=O)N(C(=O)S2)CC(=O)NC3=CC=CC=C3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H19N3O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

453.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

(Z)-ethyl 4-(2-(2,4-dioxo-3-(2-oxo-2-(phenylamino)ethyl)thiazolidin-5-ylidene)acetamido)benzoate is a synthetic compound that belongs to the thiazolidinone class. Thiazolidinones are known for their diverse biological activities, including anti-inflammatory, anti-cancer, and antimicrobial properties. This article reviews the biological activity of this specific compound, focusing on its mechanisms of action, efficacy in various studies, and potential therapeutic applications.

Chemical Structure and Properties

The compound has a complex molecular structure characterized by the following features:

  • Molecular Formula : C₁₉H₁₈N₂O₅S
  • SMILES Notation : COC(=O)C1=C(C=C(C=C1)CCN2C(=O)C(SC2=NC3=CC=CC=C3)CC(=O)O)OC
  • Enzyme Interaction : The thiazolidinone ring in the compound is believed to interact with specific enzymes and proteins, potentially inhibiting their activity. This interaction can disrupt various cellular pathways, particularly those involved in oxidative stress and inflammation .
  • Cytotoxic Effects : Studies have shown that thiazolidinone derivatives exhibit selective cytotoxicity against cancer cell lines. For example, compounds similar to this compound have demonstrated IC₅₀ values indicating significant anti-cancer properties against various malignant cell lines .

Anticancer Activity

Recent studies have highlighted the anticancer potential of thiazolidinones:

  • Case Study 1 : A series of thiazolidinone derivatives showed selective cytotoxicity against K562 (chronic myeloid leukemia), HeLa (cervical cancer), and MDA-MB-361 (breast cancer) cell lines. The IC₅₀ values ranged from 8.5 μM to 25.6 μM, indicating a promising therapeutic index compared to cisplatin .

Antimicrobial Activity

Thiazolidinones have also been investigated for their antimicrobial properties:

  • Case Study 2 : In vitro studies demonstrated that certain thiazolidinone derivatives exhibited potent antibacterial activity against Gram-positive bacteria, suggesting potential applications in treating bacterial infections .

Comparative Efficacy Table

Compound NameCell Line TestedIC₅₀ (μM)Reference
(Z)-ethyl 4-(2-(...)K5628.5
(Z)-ethyl 4-(2-(...)HeLa8.9
(Z)-ethyl 4-(2-(...)MDA-MB-36112.7
Thiazolidinone Derivative 18A549<10

Comparison with Similar Compounds

Structural Features

The compound shares structural motifs with several analogs, differing primarily in substituents and stereochemistry. Key comparisons include:

Compound Name/ID Core Structure Substituents/R-Groups Molecular Weight (g/mol) Key Reference
(Z)-Ethyl 4-[...]benzoate (Target) Thiazolidinone (Z-configuration) Phenylaminoethyl, acetamido, ethyl benzoate Not reported
Triisopropylsilyl-(Z)-4-((4-((3-(4-Fluorobenzyl)... Thiazolidinone (Z-configuration) Fluorobenzyl, triisopropylsilyl, hydroxyethoxyethoxy 724.2774
Ethyl 4-[2-benzamido-5-(2-methoxy-2-oxoethylidene... Thiazolidinone Benzamido, methoxy-oxoethylidene, benzo[d]thiazol-2-yl Varies (500–600)
I-6230 (Ethyl 4-(4-(pyridazin-3-yl)phenethylamino... Pyridazine-phenethylamino Pyridazine, phenethylamino, ethyl benzoate ~400 (estimated)

Key Observations :

  • The Z-configuration in the thiazolidinone ring distinguishes it from E-isomers, which often exhibit reduced bioactivity due to steric clashes .

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